ethyl 7-chloro-8-methyl-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate
Overview
Description
Ethyl 7-chloro-8-methyl-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-8-methyl-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups. The morpholin-4-yl propyl group is then attached through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Common solvents used in these reactions include dichloromethane and dichloroethane. Catalysts such as boron trifluoride or dioxane-based catalysts may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-8-methyl-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Ethyl 7-chloro-8-methyl-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-8-methyl-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: Similar structure but lacks the morpholin-4-yl propyl group.
7-chloro-4-hydroxyquinoline-3-carboxylate: Similar core structure but different substituents.
Uniqueness
Ethyl 7-chloro-8-methyl-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate is unique due to the presence of the morpholin-4-yl propyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 7-chloro-8-methyl-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3/c1-3-27-20(25)16-13-23-18-14(2)17(21)6-5-15(18)19(16)22-7-4-8-24-9-11-26-12-10-24/h5-6,13H,3-4,7-12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROQZFQMUXFPQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCCN3CCOCC3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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